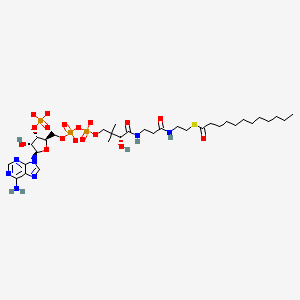
Lauroyl coenzyme A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lauroyl-CoA(4-) is an acyl-CoA(4-) arising from deprotonation of phosphate and diphosphate functions of lauroyl-CoA; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a saturated fatty acyl-CoA(4-) and a medium-chain fatty acyl-CoA(4-). It is a conjugate base of a lauroyl-CoA.
Aplicaciones Científicas De Investigación
Biochemical Research Applications
Lauroyl coenzyme A is extensively used in biochemical research to study fatty acid metabolism and enzyme activity. Its applications include:
1.1 Substrate for Enzymatic Reactions
- This compound serves as a substrate for enzymes involved in the β-oxidation pathway, enabling researchers to assess enzyme activity and regulation . This is crucial for understanding metabolic disorders related to fatty acid oxidation.
1.2 Chain Length Specificity Studies
- The specific chain length of this compound (12 carbons) allows researchers to investigate how enzymes discriminate between different fatty acids based on their size . This knowledge is fundamental in elucidating mechanisms of fatty acid metabolism and storage.
1.3 Influence on Cellular Processes
- Studies have shown that this compound can affect gene expression, protein activity, and cell death . By examining these effects, researchers gain insights into signaling pathways and potential therapeutic targets for metabolic diseases.
Clinical Research Applications
This compound's role in human health is significant, particularly concerning metabolic disorders:
2.1 Metabolic Disorder Studies
- Abnormalities in fatty acid metabolism are implicated in conditions such as obesity and fatty liver disease. This compound is utilized to explore these pathways, providing insights into disease mechanisms and potential interventions .
2.2 Therapeutic Development
- Understanding the pathways involving this compound may lead to the development of therapeutic strategies targeting specific steps in fatty acid metabolism . This could be particularly beneficial for conditions associated with impaired lipid metabolism.
Experimental Techniques
This compound is employed in various experimental techniques aimed at elucidating metabolic functions:
3.1 Fluorometric Assays
- A sensitive fluorometric method has been developed to quantify this compound-dependent production of hydrogen peroxide, facilitating the study of peroxisomal fatty acyl-CoA oxidase activity . This method enhances the understanding of regulatory mechanisms in beta-oxidation.
3.2 Biosensors for Coenzyme A Measurement
- Innovative biosensors have been developed to measure coenzyme A levels in living cells, providing insights into its biosynthesis and transport mechanisms . These tools can be instrumental in studying this compound's role within cellular contexts.
Case Studies
Several case studies highlight the practical applications of this compound:
5.1 Study on Fatty Acid Oxidation
- Research demonstrated that intact liver mitochondria could rapidly oxidize this compound, indicating its importance as a substrate for mitochondrial β-oxidation . This study underscores its relevance in energy production and metabolic regulation.
5.2 Investigation of Enzyme Activity
Propiedades
Fórmula molecular |
C33H54N7O17P3S-4 |
|---|---|
Peso molecular |
945.8 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/p-4/t22-,26-,27-,28+,32-/m1/s1 |
Clave InChI |
YMCXGHLSVALICC-GMHMEAMDSA-J |
SMILES isomérico |
CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
SMILES canónico |
CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















